Hydrallostane

Description

Structure

3D Structure

Properties

IUPAC Name |

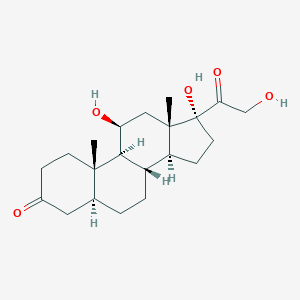

(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSFOIGNUQUIGE-SERXDUEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315934 | |

| Record name | 5alpha-Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-41-6 | |

| Record name | 5α-Dihydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Dihydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5alpha-Dihydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDRALLOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364XCM54BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Predicted Biosynthetic Pathway of Holostane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Hydrallostane" does not correspond to a known class of chemical compounds in the current scientific literature. It is highly probable that this is a typographical error for "Holostane," a significant class of triterpenoid saponins predominantly found in sea cucumbers (Holothuroidea). These compounds exhibit a wide range of biological activities, making their biosynthetic pathway a subject of considerable interest for drug discovery and development. This technical guide details the predicted biosynthetic pathway of holostane triterpenoids, summarizing key enzymatic steps, presenting available quantitative data, outlining experimental protocols, and providing a visual representation of the metabolic cascade.

The biosynthesis of holostane triterpenoids is a complex process that begins with the universal precursor of isoprenoids and involves a series of enzymatic modifications to yield a diverse array of glycosylated structures. A key feature of this pathway in sea cucumbers is its divergence from the canonical sterol biosynthesis pathway found in most animals, which utilizes lanosterol synthase. Instead, sea cucumbers employ a distinct set of oxidosqualene cyclases (OSCs) to generate the triterpenoid backbone.[1][2][3][4]

Predicted Biosynthetic Pathway

The biosynthesis of holostane triterpenoids can be broadly divided into three main stages:

-

Formation of the Triterpene Precursor (2,3-Oxidosqualene): This initial phase follows the well-established mevalonate (MVA) pathway, which is conserved across a wide range of organisms.[5][6] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined to create the linear C30 hydrocarbon, squalene. Finally, squalene is epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase.[5][6]

-

Cyclization of 2,3-Oxidosqualene to the Holostane Aglycone: This is the pivotal step that defines the holostane skeleton. Unlike most animals that use lanosterol synthase to produce lanosterol from 2,3-oxidosqualene for cholesterol biosynthesis, sea cucumbers have evolved divergent OSCs.[1][2][3] Studies have identified at least two such enzymes: parkeol synthase and lanostadienol synthase.[2][3][4][7] These enzymes catalyze the cyclization of 2,3-oxidosqualene into parkeol or lanostadienol, respectively. These tetracyclic triterpenoids then serve as the foundational scaffolds for subsequent modifications.

-

Post-Cyclization Modifications: Following the formation of the initial tetracyclic structure, a series of tailoring reactions occur to generate the vast diversity of holostane saponins. These modifications are primarily carried out by two families of enzymes:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are responsible for the oxidation of the triterpenoid skeleton at various positions.[8][9][10]

-

UDP-Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the aglycone, forming the characteristic glycosides.[9][10] The sugar chains can be further modified, for instance, by sulfation.

-

The final holostane triterpenoid glycosides are characterized by a lanostane-type aglycone with a γ-lactone ring between carbons 18 and 20.[11]

Data Presentation

Quantitative data on the biosynthesis of holostane triterpenoids, such as enzyme kinetics and metabolite concentrations, are not extensively available in the literature in a consolidated format. The following table summarizes representative data on saponin content in different tissues of sea cucumbers, which can be indicative of biosynthetic activity.

| Sea Cucumber Species | Tissue | Saponin Quantification Method | Saponin Concentration (Representative Values) | Reference |

| Holothuria atra | Body Wall | Mass Spectrometry | 4 congeners detected | [12] |

| Holothuria leucospilota | Body Wall | Mass Spectrometry | 6 congeners detected | [12] |

| Pearsonothuria graeffei | Body Wall | Mass Spectrometry | 8 congeners detected | [12] |

| Actinopyga echinites | Body Wall | Mass Spectrometry | 10 congeners detected | [12] |

| Bohadschia subrubra | Body Wall | Mass Spectrometry | 19 congeners detected | [12] |

| Holothuria lessoni | Body Wall | MALDI-MS/MS, ESI-MS/MS | 89 saponin congeners identified | [13] |

Note: The number of congeners is a measure of the diversity of saponins produced and indirectly reflects the complexity and activity of the biosynthetic pathway.

Experimental Protocols

The elucidation of the predicted biosynthetic pathway of holostane triterpenoids has been made possible through a combination of transcriptomic analysis, heterologous expression of enzymes, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

1. Transcriptome Analysis for Gene Discovery

-

Objective: To identify candidate genes encoding the enzymes of the holostane biosynthetic pathway.

-

Methodology:

-

Total RNA is extracted from the body wall and/or viscera of the sea cucumber species of interest.

-

The extracted RNA is used for the construction of a cDNA library.

-

High-throughput sequencing (e.g., Illumina HiSeq) is performed on the cDNA library.

-

The resulting sequences are assembled de novo to generate a transcriptome.

-

The assembled transcripts are annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Gene Ontology, KEGG).

-

Candidate genes for the MVA pathway, OSCs, P450s, and UGTs are identified based on their annotations.[8]

-

2. Heterologous Expression and Functional Characterization of Oxidosqualene Cyclases

-

Objective: To determine the enzymatic function of candidate OSCs.

-

Methodology:

-

The full-length coding sequences of candidate OSC genes are amplified by PCR from cDNA.

-

The amplified sequences are cloned into a yeast expression vector (e.g., pYES2).

-

The expression constructs are transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

-

The transformed yeast is cultured under inducing conditions to express the OSC enzyme.

-

The yeast cells are harvested, and the microsomal fraction containing the expressed enzyme is isolated.

-

In vitro enzyme assays are performed by incubating the microsomal fraction with the substrate 2,3-oxidosqualene.

-

The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclized triterpenoid products (e.g., parkeol, lanostadienol).[1]

-

3. Analysis of Saponins by Mass Spectrometry

-

Objective: To identify and quantify the holostane saponins produced by the sea cucumber.

-

Methodology:

-

Saponins are extracted from the tissues using a solvent system such as 70% ethanol.

-

The crude extract is purified using techniques like liquid-liquid partitioning and high-performance centrifugal partition chromatography (HPCPC).[13]

-

The purified saponin fractions are analyzed by mass spectrometry techniques such as MALDI-MS/MS and ESI-MS/MS.[13]

-

The different saponin congeners are identified based on their mass-to-charge ratios and fragmentation patterns.

-

Mandatory Visualization

Caption: Predicted biosynthetic pathway of holostane triterpenoids in sea cucumbers.

References

- 1. Biosynthesis of saponin defensive compounds in sea cucumbers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure of Genes Encoding Oxidosqualene Cyclases-Key Enzymes of Triterpenoid Biosynthesis from Sea Cucumber Eupentacta fraudatrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoids in Echinoderms: Fundamental Differences in Diversity and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Evidence for a Saponin Biosynthesis Pathway in the Body Wall of the Commercially Significant Sea Cucumber Holothuria scabra - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in biosynthesis of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 11. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Qualitative and Quantitative Saponin Contents in Five Sea Cucumbers from the Indian Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Distribution of Saponins in the Sea Cucumber Holothuria lessoni; the Body Wall Versus the Viscera, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Mechanism of Action of Hydralazine

Disclaimer: Initial searches for "Hydrallostane" did not yield any results for a compound with that name in publicly available scientific literature. This guide proceeds under the assumption that the query intended to be for "Hydralazine," a well-documented direct-acting vasodilator.

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of Hydralazine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and signaling pathway visualization.

Core Mechanism of Action: Vascular Smooth Muscle Relaxation

Hydralazine's primary therapeutic effect, the lowering of blood pressure, is achieved through direct vasodilation, predominantly in arterioles.[1] This relaxation of vascular smooth muscle is a result of its interference with calcium ion signaling, a critical component of muscle contraction.

The proposed mechanisms for this action include:

-

Inhibition of Calcium Influx: Preventing the entry of calcium ions into the vascular smooth muscle cells.[2]

-

Inhibition of Intracellular Calcium Release: Blocking the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[2]

-

Direct Action on Contractile Proteins: Potentially interacting directly with actin and myosin filaments to inhibit contraction.[2]

A key molecular target in this process is the inhibition of Ca2+-dependent ATPase and the phosphorylation of the myosin P-light chains (Mr, 20,000).[3] This inhibition of phosphorylation is considered a crucial step in preventing muscle contraction, leading to the observed hypotensive effects of the drug.[3]

Secondary and Novel Mechanisms of Action

Beyond its established role in vasodilation, emerging research points to additional mechanisms of action for Hydralazine:

-

Induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α): Hydralazine competes with protocollagen prolyl hydroxylase (CPH) for free iron.[2] This action inhibits the CPH-mediated hydroxylation of HIF-1α, preventing its degradation.[2] The subsequent induction of HIF-1α and Vascular Endothelial Growth Factor (VEGF) promotes the proliferation of endothelial cells and angiogenesis.[2]

-

Amine Oxidase Inhibition: Hydralazine also acts as an inhibitor of amine oxidase [copper-containing] 3.[2]

These secondary mechanisms suggest potential therapeutic applications for Hydralazine beyond hypertension, such as in conditions where promoting angiogenesis could be beneficial.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data related to Hydralazine's activity and bioavailability.

Table 1: Pharmacodynamic Parameters

| Parameter | Value | Reference |

| Half-maximal inhibition of Ca2+ dependent ATPase | 2 X 10-5 M | [3] |

| Half-maximal activation of ATPase and Protein Kinase by Ca2+ | 1 µM | [3] |

| Duration of Action | 2-6 hours | [2] |

| Therapeutic Window | Up to 300mg tolerated | [2] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Condition/Notes | Reference |

| AUC (Intravenous) | 17.5-29.4 µMmin | 0.3mg/kg dose | [2] |

| AUC (Oral) | 4.0-30.4 µMmin | 1mg/kg dose | [2] |

| Cmax (Oral) | 0.12-1.31 µM | Dependent on acetylator status | [2] |

| Volume of Distribution | 1.34 ± 0.79 L/kg | Congestive heart failure patients | [2] |

| Volume of Distribution | 1.98 ± 0.22 L/kg | Hypertensive patients | [2] |

| Protein Binding | 87% | Primarily to human serum albumin | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that have been used to elucidate the mechanism of action of Hydralazine.

Experiment 1: Investigation of Hydralazine's Effect on Myofibril ATPase Activity and Protein Phosphorylation

-

Objective: To determine the effect of Hydralazine on Ca2+-dependent ATPase activity and protein phosphorylation in vascular smooth muscle.

-

Methodology:

-

Myofibril Preparation: Myofibrils were prepared from bovine carotid arteries.

-

Assay for ATPase and Protein Kinase Activity: The prepared myofibrils were assayed for ATPase and Protein Kinase activity. The half-maximal activation by Ca2+ was determined to be 1 µM.

-

Hydralazine Treatment: The myofibrils were treated with varying concentrations of Hydralazine.

-

Measurement of Inhibition: The inhibition of Ca2+-dependent ATPase and phosphorylation was measured. Half-maximal inhibition was observed at 2 X 10-5 M Hydralazine.

-

Analysis of Protein Phosphorylation: The phosphorylation of specific proteins was analyzed, revealing a reduction in the phosphorylation of a protein corresponding to the myosin P-light chains (Mr, 20,000).[3]

-

Experiment 2: In Vivo Bioavailability Studies of Immediate and Sustained-Release Hydralazine

-

Objective: To compare the in vivo bioavailability of different formulations of Hydralazine.

-

Methodology:

-

Subject Selection: Healthy male subjects, identified as slow acetylators, were recruited for the study.

-

Formulation Administration:

-

Study I: Compared four sustained-release formulations with varying ethylcellulose coating levels (6.8%, 8.7%, 10%, and 12%) against an immediate-release tablet and a solution.

-

Study II: Compared three additional coating levels (4%, 5%, and 7.8%) with the 6.8% formulation from the first study.

-

-

Dosing Regimen: The immediate-release tablet and solution were administered in two divided doses at 8 a.m. (fasting) and 2 p.m. (post-prandial).

-

Blood Sampling and Analysis: Blood samples were collected at various time points to determine the peak blood concentration (Cmax) and the area under the blood concentration-time curve (AUC) for both unchanged Hydralazine and its pyruvic acid conjugate.[4]

-

Signaling Pathways and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and conceptual relationships involved in Hydralazine's mechanism of action.

Caption: Hydralazine-induced vasodilation pathway.

Caption: Hydralazine's effect on the HIF-1α pathway.

Caption: Workflow for Hydralazine bioavailability studies.

References

An In-depth Technical Guide to Hydrallostane: Discovery and Isolation from Natural Sources

A comprehensive search of scientific literature and chemical databases has revealed no evidence of a compound named "hydrallostane." It is highly probable that "hydrallostane" is a non-existent compound, a proprietary research code name not in the public domain, or a significant misspelling of another substance.

The search for information related to the discovery and isolation of "hydrallostane" from natural sources did not yield any relevant results. Consequently, it is not possible to provide a technical guide, quantitative data, experimental protocols, or visualizations for a compound that is not documented in the available scientific and chemical literature.

During the extensive search, several other compounds with similar-sounding names were identified. It is possible that the intended topic of inquiry was one of these substances:

-

Hydralazine: A synthetic pharmaceutical agent used as a vasodilator to treat hypertension.[1][2] It is not a natural product. Its chemical formula is C8H8N4.[1][3]

-

Hydrastine: A natural alkaloid isolated from the plant Hydrastis canadensis (goldenseal). The biosynthesis of hydrastine has been studied, and it is known to be derived from two molecules of tyrosine.

-

Hydrolats (or Hydrosols): These are aqueous products of hydrodistillation, often referred to as floral waters.[4] They are not single compounds but rather complex mixtures of water-soluble plant components and microscopic droplets of essential oils.[4]

For researchers, scientists, and drug development professionals interested in the discovery and isolation of natural products, the following general methodologies are commonly employed and may be relevant to the intended, though currently unidentified, compound of interest.

General Principles of Natural Product Isolation

The isolation of a specific compound from a natural source is a systematic process that involves several key stages. The general workflow for such an endeavor is outlined below.

Common Extraction Techniques for Natural Products

The choice of extraction method is critical and depends on the physicochemical properties of the target compound(s) and the nature of the source material. A variety of techniques are available, each with its own advantages and disadvantages.[5]

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent for a period of time.[5] | Simple, suitable for thermolabile compounds.[5] | Time-consuming, lower extraction efficiency.[5] |

| Soxhlet Extraction | Continuous extraction with a hot solvent. | Efficient for exhaustive extraction. | Can degrade thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster, higher yields, less solvent consumption. | Potential for degradation of some compounds due to radical formation. |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and plant material. | Very fast, reduced solvent usage. | Requires specialized equipment, potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, highly selective. | High initial equipment cost. |

| Hydrodistillation | Co-distillation of volatile compounds with steam.[5] | Standard method for essential oils and hydrolats.[4] | Only suitable for volatile and water-insoluble compounds. |

Should information on "hydrallostane" become available in the future, a detailed technical guide on its discovery and isolation could be developed. Until such time, the information presented here provides a general framework for the study of natural products. It is recommended to verify the correct name and spelling of the compound of interest for any future inquiries.

References

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. Optimising hydrolat extraction from aromatic plants [nutraceuticalbusinessreview.com]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Hydralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of hydralazine, an antihypertensive drug that has demonstrated potential as an anticancer agent.[1] This document outlines the experimental methodologies, summarizes key quantitative data, and visualizes the underlying molecular pathways involved in its cytotoxic effects.

Executive Summary

Hydralazine, traditionally used for treating high blood pressure, has been shown to exhibit cytotoxic activity in various cancer cell lines, including leukemic T cells, cervical, breast, and prostate cancer cells.[2][3] Its mechanism of action involves the induction of caspase-dependent apoptosis through the intrinsic mitochondrial pathway.[1][2][3] This guide details the protocols for assessing hydralazine's cytotoxicity and presents the key findings from relevant studies.

Experimental Protocols

The following protocols are based on established methods for evaluating the cytotoxicity of chemical compounds in vitro.

Cell Culture and Treatment

-

Cell Lines: Human p53-mutant leukemic T cells (e.g., Jurkat cells) are a common model.[1][2] Other cell lines such as cervical, breast, and prostate cancer cells have also been used.[3]

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Hydralazine Preparation: Hydralazine hydrochloride is dissolved in sterile distilled water or a suitable solvent to create a stock solution, which is then diluted to the desired concentrations in the culture medium immediately before use.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of hydralazine (e.g., 400 µM and 600 µM) for specific time periods (e.g., 16, 24, or 48 hours) to assess the dose- and time-dependent effects.[2][4]

Cytotoxicity Assays

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]

-

Procedure:

-

After the treatment period, MTT solution is added to each well and incubated for a few hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Apoptosis Assays

To determine if cell death is occurring via apoptosis, several methods can be employed.

-

Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

-

Caspase Activity Assays: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.[1]

-

Analysis of Mitochondrial Membrane Potential (ΔΨm): The loss of ΔΨm is a hallmark of the intrinsic apoptotic pathway.[1][2] This can be assessed using fluorescent dyes like DiOC6(3) or JC-1, where a shift in fluorescence indicates mitochondrial depolarization.

Quantitative Data

The cytotoxic effects of hydralazine are quantified to determine its potency and efficacy.

IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6] Lower IC50 values indicate higher potency.[6] The IC50 of hydralazine can vary depending on the cell line and exposure time.

| Cell Line | Exposure Time (hr) | IC50 (µM) | Reference |

| Jurkat (Leukemic T cells) | 48 | ~400-600 | [2][4] |

Note: The provided search results did not contain a precise IC50 value for hydralazine in a table format. The value provided is an estimation based on the concentrations used in the described experiments that induced significant apoptosis.

Cell Viability Data

The percentage of viable cells after treatment with hydralazine provides a direct measure of its cytotoxic effect.

| Cell Line | Hydralazine Concentration (µM) | Exposure Time (hr) | % Cell Viability (relative to control) | Reference |

| Jurkat | 400 | 48 | Significantly Reduced | [4] |

| Jurkat | 600 | 48 | Significantly Reduced | [4] |

Note: Specific percentages were not detailed in the search results, but significant reductions in cell viability were reported at these concentrations and time points.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in hydralazine-induced cytotoxicity and a typical experimental workflow for its assessment.

Caption: Hydralazine-induced intrinsic apoptosis pathway.

Caption: General workflow for cytotoxicity screening.

Conclusion

The preliminary cytotoxicity screening of hydralazine reveals its potential as an anticancer agent through the induction of apoptosis in cancer cells. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cytotoxic properties of hydralazine and similar compounds. Further studies are warranted to fully elucidate its mechanism of action across a broader range of cancer cell types and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Hydrallostane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrallostane is a novel synthetic steroid belonging to the glucocorticoid class, structurally analogous to endogenous corticosteroids like cortisol. Its potent anti-inflammatory properties make it a promising candidate for various therapeutic applications. As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is critical for the development of safe, effective, and stable dosage forms. This guide provides a comprehensive overview of the stability and degradation pathways of Hydrallostane, drawing parallels with well-studied corticosteroids to predict its behavior under various stress conditions.

Chemical Stability Profile

The stability of Hydrallostane is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[1]

Forced Degradation Behavior

Forced degradation studies on corticosteroids have revealed common patterns of instability. Deflazacort, a glucocorticoid, has been shown to degrade under alkaline, acidic, and photolytic stress, while remaining relatively stable under neutral, thermal, and oxidative conditions.[2][3] The stability of Hydrallostane in various topical formulations is expected to be dependent on the excipients, pH, and potential for thermal stress.[4]

Table 1: Summary of Hydrallostane Forced Degradation Studies (Based on typical corticosteroid behavior)

| Stress Condition | Reagent/Condition | Observation | Potential Degradants |

| Acidic Hydrolysis | 0.1 N HCl, 80°C, 24h | Significant degradation | Epimerization, side-chain cleavage products |

| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 2h | Rapid and extensive degradation | Mattox rearrangement products, 17-keto steroids |

| Oxidative Degradation | 3% H₂O₂, RT, 48h | Moderate degradation | 6-hydroxy, 21-dehydro, and keto-impurities |

| Photodegradation | UV light (254 nm), solid-state | Degradation observed | Photoproducts with altered ring structures |

| Thermal Degradation | 105°C, 72h, solid-state | Generally stable | Minimal degradation, potential for dehydration |

Degradation Pathways

The degradation of corticosteroids like Hydrallostane can proceed through several mechanisms, including hydrolysis, oxidation, and rearrangement.[4]

Hydrolytic Degradation

-

Acid-Catalyzed Degradation: In acidic conditions, the C17 side chain can undergo rearrangement and cleavage.

-

Base-Catalyzed Degradation: Alkaline conditions can promote β-elimination reactions and the Mattox rearrangement, leading to the formation of various degradation products.[4]

Oxidative Degradation

The steroid nucleus and side chain are susceptible to oxidation. The formation of a 17-keto steroid impurity is a common oxidative degradation pathway for many corticosteroids.[4] The complete degradation of hydrocortisone by some bacteria is presumed to proceed through a 9-hydroxy-11-keto-androstadienedione intermediate, followed by the opening of the B ring.[5]

Microbial Degradation

Certain microorganisms, particularly bacteria from the genus Rhodococcus, are known to metabolize steroids.[6] These biotransformations can involve Δ1-dehydrogenation, which increases the anti-inflammatory activity of some corticosteroids, and reduction of the C20 carbonyl group.[6] The initial step in the microbial degradation of many steroids is the oxidation of the 3-hydroxyl group to a ketone.[7]

Below is a diagram illustrating a common metabolic degradation pathway for corticosteroids.

Caption: Metabolic conversion of corticosteroids.

Signaling Pathways

Hydrallostane, as a glucocorticoid, is expected to exert its effects primarily through interactions with nuclear and cytoplasmic receptors.[8]

-

Genomic Pathway: Upon entering the cell, Hydrallostane binds to the cytoplasmic glucocorticoid receptor (GR), which is complexed with chaperone proteins. This binding causes the dissociation of the chaperone proteins, exposing nuclear localization sequences. The Hydrallostane-GR complex then translocates to the nucleus.[8] In the nucleus, it acts as a transcription factor, modulating the synthesis of various proteins.[8] The activated receptor is eventually degraded by the ubiquitin-proteasome pathway.[8]

-

Non-Genomic Pathways: Corticosteroids can also elicit rapid effects through non-genomic mechanisms. These include altering cell membrane properties and direct interactions with intracellular signaling pathways and membrane-bound receptors.[8]

The diagram below illustrates the genomic signaling pathway of glucocorticoids.

Caption: Glucocorticoid receptor signaling pathway.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Hydrallostane.

-

Preparation of Stock Solution: Prepare a stock solution of Hydrallostane in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat the mixture at 80°C for a specified time. Neutralize the solution with 1 N NaOH before analysis.[1]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the mixture at room temperature for a specified time. Neutralize the solution with 1 N HCl before analysis.[1]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for a specified time.

-

Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 105°C) for a defined period.

-

Photodegradation: Expose the solid drug substance to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

-

Analysis: Analyze all samples using a stability-indicating HPLC or UPLC method to separate and quantify Hydrallostane and its degradation products.[2]

The following diagram shows a typical workflow for a forced degradation study.

Caption: Forced degradation study workflow.

Analytical Methodology: UPLC-MS/MS for Degradant Identification

A sensitive and specific UPLC-MS/MS method is crucial for the separation, identification, and quantification of Hydrallostane and its degradation products.

-

Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC/MS/MS) is recommended for its high sensitivity and specificity.[9]

-

Column: A reverse-phase C18 column is commonly used for the separation of steroids and their metabolites.[2]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a modifier like formic acid) is typically employed.[2]

-

Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source, allows for the determination of the molecular weights of the parent drug and its degradants.[9] Tandem mass spectrometry (MS/MS) provides structural information for the identification of unknown impurities.[4]

-

Sample Preparation: For biological samples, sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are necessary to remove interfering substances.[10][11] Derivatization may be required for some analytical techniques like gas chromatography (GC), but is often not necessary for LC-MS/MS.[12]

References

- 1. cosmosscholars.com [cosmosscholars.com]

- 2. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]

- 11. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 12. hdb.ugent.be [hdb.ugent.be]

Methodological & Application

Protocol for the Solid-Phase Synthesis of Hydralazine (Presumed "Hydrallostane")

Disclaimer: The term "Hydrallostane" did not yield any specific compound in chemical databases. It is presumed to be a typographical error for "Hydralazine." This document outlines a theoretical protocol for the solid-phase synthesis of Hydralazine. This protocol is intended for research and development purposes and should be performed by qualified personnel in a laboratory setting with appropriate safety measures.

Application Notes

Topic: Solid-Phase Synthesis of Hydralazine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydralazine is a well-known vasodilator used in the treatment of hypertension.[1] Its chemical structure is 1-hydrazinophthalazine.[1][2] Solid-phase organic synthesis (SPOS) provides an efficient and streamlined alternative to traditional solution-phase synthesis for generating libraries of small molecules and for simplifying purification processes. This protocol details a plausible method for synthesizing Hydralazine on a solid support, which can be adapted for the synthesis of related analogues for drug discovery programs.

Principle of the Method: The synthesis strategy involves the use of a Rink Amide resin, which allows for the assembly of the target molecule and subsequent cleavage to yield a primary amide or, in this case, a related nitrogen-containing functionality. The synthesis commences with the immobilization of a protected hydrazine moiety onto the resin. This is followed by the construction of the phthalazinone ring system through the coupling of (2-formylphenyl)acetic acid and a subsequent cyclization reaction. The final step involves the cleavage of the molecule from the solid support to yield Hydralazine.

Experimental Protocol

Materials and Reagents

-

Rink Amide MBHA Resin (100-200 mesh)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

tert-Butyl carbazate (Boc-hydrazine)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

(2-Formylphenyl)acetic acid

-

50% (v/v) Trifluoroacetic acid (TFA) in DCM

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

-

Cold diethyl ether

-

Acetonitrile (ACN) for HPLC

-

Solid-phase synthesis vessel with a frit

-

Mechanical shaker

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure

Stage 1: Resin Preparation and Initial Coupling

-

Resin Swelling: Swell Rink Amide MBHA resin (1.0 g) in DMF (15 mL) for 1 hour in a solid-phase synthesis vessel.

-

Fmoc-Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment for 20 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and DMF (3 x 15 mL).

-

Hydrazine Coupling: In a separate vial, pre-activate tert-butyl carbazate (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF for 5 minutes. Add this solution to the resin and shake for 16 hours at room temperature.

-

Washing: Wash the resin as described in step 1.3.

Stage 2: Phthalazinone Ring Formation

-

Boc-Deprotection: Treat the resin with 50% TFA in DCM (15 mL) for 30 minutes. Repeat this step once.

-

Washing: Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL). Neutralize the resin with 10% DIPEA in DMF (2 x 15 mL), followed by washing with DMF (3 x 15 mL).

-

Cyclization: Pre-activate (2-formylphenyl)acetic acid (5 eq.) with HATU (4.9 eq.) and DIPEA (10 eq.) in DMF. Add the solution to the resin and shake at 50°C for 24 hours. This step facilitates both the coupling of the acid and the subsequent intramolecular cyclization to form the phthalazinone ring on the resin.

-

Washing: Wash the resin as described in step 1.3.

Stage 3: Cleavage and Isolation

-

Final Wash and Drying: Wash the resin with DCM (3 x 15 mL) and dry it under a stream of nitrogen.

-

Cleavage: Add the cleavage cocktail (15 mL) to the resin and shake for 2 hours at room temperature.

-

Product Collection: Filter the solution to separate the resin beads and collect the filtrate containing the cleaved product.

-

Precipitation: Reduce the volume of the filtrate under nitrogen flow and precipitate the crude product by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to form a pellet of the crude product. Decant the ether and repeat the ether wash twice. Dry the crude product under vacuum.

Stage 4: Purification and Characterization

-

Purification: Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile and water (both containing 0.1% TFA).

-

Characterization: Confirm the molecular weight and identity of the purified Hydralazine using mass spectrometry.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions for Solid-Phase Synthesis of Hydralazine

| Step | Reagent/Solvent | Equivalents (relative to resin loading) | Reaction Time | Temperature |

| Fmoc-Deprotection | 20% Piperidine in DMF | - | 5 min + 20 min | Room Temp. |

| Hydrazine Coupling | tert-Butyl carbazate | 5.0 | 16 hours | Room Temp. |

| HATU | 4.9 | |||

| DIPEA | 10.0 | |||

| Boc-Deprotection | 50% TFA in DCM | - | 2 x 30 min | Room Temp. |

| Cyclization | (2-Formylphenyl)acetic acid | 5.0 | 24 hours | 50°C |

| HATU | 4.9 | |||

| DIPEA | 10.0 | |||

| Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | - | 2 hours | Room Temp. |

Visualizations

Experimental Workflow

Caption: Workflow for the solid-phase synthesis of Hydralazine.

Logical Relationships in Synthesis

References

Application Notes: High-Throughput Screening Assays for Hydrallostane, a Novel Modulator of Hedgehog Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and plays a significant role in adult tissue maintenance and regeneration.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[1][2][3] The core of the canonical Hh pathway involves the transmembrane proteins Patched (PTCH1) and Smoothened (SMO). In the absence of an Hh ligand, PTCH1 inhibits SMO.[1][4] Upon ligand binding, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors that regulate target gene expression.[3][5][6]

Hydrallostane is a novel synthetic small molecule identified as a potential modulator of the Hh pathway. Preliminary studies suggest that Hydrallostane may act as an antagonist to the SMO receptor. To characterize its activity and potency, robust high-throughput screening (HTS) assays are required. This document provides detailed protocols for a primary screening assay and subsequent confirmatory assays to evaluate Hydrallostane and similar compounds.

Assay Principles

1. Primary Screen: GLI-Luciferase Reporter Assay

This cell-based assay is the gold standard for measuring Hh pathway activity.[7] It utilizes a cell line, such as NIH/3T3, stably transfected with a reporter construct containing multiple GLI binding sites upstream of a firefly luciferase gene.[8][9] Activation of the Hh pathway leads to GLI-mediated transcription and a corresponding increase in luciferase expression, which is quantified by measuring luminescence.[7] Inhibitors of the pathway, like Hydrallostane, will prevent this increase, resulting in a dose-dependent decrease in the luminescent signal. A constitutively expressed Renilla luciferase is often used as an internal control for normalization.[8]

2. Confirmatory Assay: Cell Viability in a Hedgehog-Dependent Cell Line

Certain cancer cell lines are dependent on the Hh pathway for their proliferation and survival. In these cells, inhibition of the pathway should lead to a decrease in cell viability. This provides a functional confirmation of a compound's activity. Assays like the MTT or resazurin reduction assays are commonly used to measure metabolic activity, which serves as a proxy for cell viability.[10][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hedgehog signaling pathway and a typical HTS workflow for identifying inhibitors.

Figure 1. The canonical Hedgehog signaling pathway indicating the inhibitory action of Hydrallostane on SMO.

Figure 2. High-throughput screening workflow for the identification and validation of Hydrallostane activity.

Experimental Protocols

Protocol 1: Primary HTS using GLI-Luciferase Reporter Assay

This protocol is designed for screening a large number of compounds in 96- or 384-well plates.

Materials:

-

Gli-Luciferase Reporter NIH/3T3 cell line (e.g., Shh-LIGHT2).

-

DMEM with 10% Calf Serum (Growth Medium).

-

DMEM with 0.5% Calf Serum (Assay Medium).[12]

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist like SAG.[8][13]

-

Hydrallostane and other test compounds dissolved in DMSO.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Opaque-bottom 96-well or 384-well plates.

Procedure:

-

Cell Plating: Seed Gli-Luciferase NIH/3T3 cells into white, clear-bottom 96-well plates at a density of 25,000 cells per well in 100 µL of Growth Medium.[12] Incubate for 16-24 hours at 37°C and 5% CO2, allowing cells to reach confluency.[12]

-

Compound Addition: Prepare serial dilutions of Hydrallostane and other test compounds. Using a liquid handler, add 1 µL of compound solution to the appropriate wells. For controls, add 1 µL of DMSO.

-

Pathway Activation: Carefully remove the growth medium. Add 100 µL of Assay Medium containing the Hh pathway agonist (e.g., 1 µg/mL mShh or 3 nM SAG) to all wells except the negative controls (unstimulated cells).[12][13]

-

Incubation: Incubate the plates for 24-30 hours at 37°C and 5% CO2.[8][12]

-

Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagents to room temperature. Remove the assay medium and add 25 µL of Passive Lysis Buffer to each well.[8] Incubate for 15 minutes on a plate shaker.

-

Measurement: Using a luminometer, inject the luciferase assay reagent and measure firefly luminescence, followed by the Stop & Glo® reagent to measure Renilla luminescence.

Protocol 2: Confirmatory Cell Viability (MTT) Assay

This protocol confirms the cytotoxic or cytostatic effect of hits from the primary screen on a Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma cells).

Materials:

-

Daoy cells or another suitable Hh-dependent cell line.

-

Appropriate cell culture medium (e.g., MEM with 10% FBS).

-

Hydrallostane and other test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

Clear 96-well plates.

Procedure:

-

Cell Plating: Seed Daoy cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10][14] Incubate for 24 hours.

-

Compound Treatment: Add various concentrations of Hydrallostane to the wells and incubate for 48-72 hours.

-

MTT Addition: Remove 80 µL of the medium and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[10]

-

Solubilization: Carefully remove the medium containing MTT.[10] Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

All quantitative data should be carefully analyzed and presented. The primary output for the luciferase assay is the ratio of firefly to Renilla luminescence. For the viability assay, it is the absorbance value.

Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: HTS Assay Performance Metrics

| Parameter | Value | Interpretation |

|---|---|---|

| Signal to Background (S/B) | > 10 | Robust signal window |

| Coefficient of Variation (%CV) | < 15% | Good reproducibility |

| Z'-Factor | > 0.6 | Excellent assay quality |

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the positive (agonist-stimulated, DMSO only) and negative (unstimulated, DMSO only) controls.

% Inhibition = 100 * (1 - (Signal_Compound - Mean_Negative) / (Mean_Positive - Mean_Negative))

The resulting dose-response curves are fitted using a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces the signal by 50%.

Table 2: Activity of Hydrallostane and Control Compounds

| Compound | GLI-Luciferase IC50 (nM) | Hh-Dependent Cell Viability IC50 (nM) |

|---|---|---|

| Hydrallostane | 15.5 | 45.2 |

| Vismodegib (Control) | 5.0[13] | 20.8 |

| Sonidegib (Control) | 2.5[13] | 11.5 |

| Cyclopamine (Control) | 46.0[13] | 150.0 |

Note: Data for control compounds are representative values from the literature. Data for Hydrallostane is hypothetical.

Conclusion

The described protocols provide a robust framework for the high-throughput screening and pharmacological characterization of Hydrallostane. The GLI-luciferase reporter assay serves as an efficient and reliable primary screen to identify potent inhibitors of the Hedgehog pathway.[3] Subsequent confirmatory cell viability assays are essential to validate the functional consequences of pathway inhibition in a relevant cancer context. This systematic approach allows for the confident identification and prioritization of novel Hedgehog pathway modulators for further preclinical development.

References

- 1. cusabio.com [cusabio.com]

- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.stanford.edu [web.stanford.edu]

- 9. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. selleckchem.com [selleckchem.com]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Imaging Intracellular Signaling with a Hypothetical Probe

Topic: Using a Hypothetical Fluorescent Probe to Monitor Intracellular Calcium Dynamics in Live-Cell Imaging

Audience: Researchers, scientists, and drug development professionals.

Note: The term "Hydrallostane" did not yield information as a compound used in live-cell imaging. It is presumed to be a typographical error for "Hydralazine." Hydralazine is a known vasodilator that acts by interfering with intracellular calcium signaling.[1][2][3] However, Hydralazine itself is not a fluorescent probe. These application notes describe the use of a hypothetical fluorescent probe, hereafter referred to as "CalciFluor," designed to visualize and quantify intracellular calcium dynamics, a key mechanism affected by compounds like Hydralazine.

Introduction

CalciFluor is a novel fluorescent probe designed for the sensitive and specific detection of intracellular calcium ions (Ca²⁺) in living cells. Real-time visualization of Ca²⁺ dynamics is crucial for understanding a wide array of cellular processes, including signal transduction, muscle contraction, neurotransmission, and apoptosis. These notes provide a comprehensive guide to using CalciFluor for live-cell imaging, including experimental protocols, data interpretation, and visualization of relevant signaling pathways.

Quantitative Data Summary

The performance of a fluorescent probe is critical for successful live-cell imaging. The following table summarizes the key quantitative parameters of CalciFluor based on typical performance characteristics of calcium imaging probes.

| Parameter | Value | Description |

| Excitation Wavelength (λex) | 488 nm | Optimal wavelength for exciting the probe. |

| Emission Wavelength (λem) | 515 nm | Wavelength of maximum fluorescence emission. |

| Quantum Yield (Φ) | 0.6 | Efficiency of photon emission after absorption. |

| Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | A measure of how strongly the probe absorbs light. |

| Dissociation Constant (Kd) | 350 nM | Concentration of Ca²⁺ at which the probe is 50% saturated. |

| Photostability | >90% signal after 5 min | Percentage of fluorescence signal remaining after continuous excitation. |

| Cellular Toxicity | Low (<5% cell death after 24h) | Effect on cell viability after prolonged exposure. |

Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to intracellular calcium release, a process that can be visualized using CalciFluor. This pathway is a common target for various drugs and research compounds.

Caption: Simplified IP3/DAG signaling pathway for intracellular calcium release.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using CalciFluor to assess the effect of a test compound on intracellular calcium levels.

Caption: Experimental workflow for live-cell calcium imaging.

Experimental Protocols

Reagent Preparation

-

CalciFluor Stock Solution (1 mM): Dissolve 1 mg of CalciFluor powder in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store at -20°C, protected from light and moisture.

-

Loading Buffer: Prepare a fresh solution of Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer containing 20 mM HEPES. For some cell types, the addition of Pluronic F-127 (0.02%) to the loading buffer can aid in dye loading.

Cell Staining Protocol

-

Culture cells to 70-80% confluency on a glass-bottom imaging dish or chamber slide.

-

Prepare the CalciFluor loading solution by diluting the 1 mM stock solution in the loading buffer to a final concentration of 1-5 µM.

-

Remove the cell culture medium and wash the cells once with pre-warmed (37°C) loading buffer.

-

Add the CalciFluor loading solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.

-

After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

-

Add fresh loading buffer to the cells. The cells are now ready for imaging.

Live-Cell Imaging Protocol

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

-

Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm) to visualize CalciFluor fluorescence.

-

Acquire baseline fluorescence images for 1-2 minutes to ensure a stable signal before adding any stimulus.

-

To study the effect of a compound (e.g., one that potentially modulates calcium signaling like Hydralazine), carefully add the compound to the imaging buffer.

-

Immediately begin time-lapse imaging, acquiring images every 2-10 seconds for a duration of 5-30 minutes, depending on the expected kinetics of the cellular response.

Data Analysis

-

Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, CellProfiler).

-

Define Regions of Interest (ROIs) around individual cells or subcellular compartments.

-

Measure the mean fluorescence intensity within each ROI for every frame of the time-lapse series.

-

Normalize the fluorescence intensity data to the baseline fluorescence (F/F₀) to represent the relative change in intracellular calcium concentration.

-

Plot the normalized fluorescence intensity over time to visualize the calcium dynamics in response to the stimulus.

Conclusion

The protocols and information provided here offer a framework for using a hypothetical calcium-sensitive fluorescent probe, CalciFluor, in live-cell imaging applications. By following these guidelines, researchers can effectively monitor the dynamic changes in intracellular calcium, providing valuable insights into cellular signaling pathways and the mechanism of action of various pharmacological compounds.

References

Application Note & Protocol: Quantification of Hydralazine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydralazine is a direct-acting smooth muscle relaxant used to treat hypertension. Accurate quantification of Hydralazine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantification of Hydralazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Hydralazine in human plasma.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Analyte | Hydralazine |

| Calibration Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Linearity | Linear |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low QC | 3 | < 10 | < 10 | 90 - 110 |

| Medium QC | 100 | < 10 | < 10 | 90 - 110 |

| High QC | 400 | < 10 | < 10 | 90 - 110 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Hydralazine | > 85 | < 15 |

| Internal Standard | > 85 | < 15 |

Experimental Protocols

This section details the methodology for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.[1][2]

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade, chilled

-

Internal Standard (IS) solution (e.g., a structural analog of Hydralazine)

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Vortex mixer

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hydralazine) | Precursor ion > Product ion (To be determined based on specific instrumentation and tuning) |

| MRM Transition (Internal Standard) | Precursor ion > Product ion (To be determined based on specific instrumentation and tuning) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of Hydralazine in plasma.

Signaling Pathways of Hydralazine

Hydralazine's primary mechanism of action is vasodilation, but it also exhibits antioxidant properties.

1. Vasodilation Pathway

Hydralazine induces vasodilation in arterial smooth muscle through multiple mechanisms.[1][3] It is believed to interfere with calcium metabolism within the vascular smooth muscle, which is essential for the contractile state.[1] One proposed mechanism is the inhibition of inositol triphosphate (IP3)-mediated calcium release from the sarcoplasmic reticulum.[1] Additionally, it may increase the levels of cyclic guanosine monophosphate (cGMP), which promotes smooth muscle relaxation.[1][3]

Caption: Vasodilation signaling pathway of Hydralazine.

2. Antioxidant and Carbonyl Scavenging Pathway

Hydralazine possesses antioxidant properties and can act as a scavenger of reactive carbonyl species, which are products of lipid peroxidation and are implicated in cellular damage.[4][5] By trapping these reactive aldehydes, Hydralazine can prevent the formation of advanced lipoxidation end-products and protein cross-linking, thereby mitigating oxidative stress-related damage.[5]

Caption: Antioxidant and carbonyl scavenging pathway of Hydralazine.

References

- 1. droracle.ai [droracle.ai]

- 2. ahajournals.org [ahajournals.org]

- 3. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]

- 4. Antiatherogenic effect of bisvanillyl-hydralazone, a new hydralazine derivative with antioxidant, carbonyl scavenger, and antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydralazine inhibits rapid acrolein-induced protein oligomerization: role of aldehyde scavenging and adduct trapping in cross-link blocking and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Hydrallostane in Targeted Drug Delivery Systems: A Review of Available Information

A comprehensive search of scientific literature and publicly available data reveals a significant lack of information regarding the application of "Hydrallostane" in targeted drug delivery systems. The term "Hydrallostane" appears infrequently and is primarily found within lists of steroidal compounds in patent literature, without specific details on its synthesis, mechanism of action, or use in nanomedicine.

There are no discernible research articles, clinical trials, or detailed experimental protocols focused on the use of Hydrallostane in nanoparticles, liposomes, or other targeted drug delivery vehicles for any therapeutic purpose. Consequently, it is not possible to provide the detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams as requested for this specific compound.

It is possible that "Hydrallostane" is a very new or proprietary compound with research not yet in the public domain, a less common chemical name, or a potential misspelling of another compound that is actively being investigated in the field of targeted drug delivery.

Potential Alternative: Hydralazine in Targeted Drug Delivery for Cancer Therapy

Interestingly, a similarly named compound, Hydralazine , has been the subject of research in cancer therapy and, to some extent, in conjunction with drug delivery systems. Hydralazine is an FDA-approved vasodilator that has been repurposed and investigated for its anti-cancer properties, primarily as a DNA methyltransferase (DNMT) inhibitor.[1][2]

Below is a summary of the application of Hydralazine in contexts relevant to the user's request, which may serve as a helpful alternative.

Application Notes: Hydralazine in Cancer Therapy and Nanoparticle Delivery

Hydralazine has demonstrated anti-neoplastic properties in several cancer types, notably prostate cancer.[1] Its mechanisms of action include inducing DNA damage in cancer cells and inhibiting DNA methylation, which can lead to the re-expression of tumor suppressor genes.[1][2] Furthermore, studies have explored the use of Hydralazine to modulate the tumor microenvironment to enhance the delivery and efficacy of nanomedicines.[3]

Key Research Findings:

-

Prostate Cancer: In vitro studies have shown that Hydralazine can inhibit the growth of prostate cancer cell lines, induce apoptosis (programmed cell death), and decrease cell invasiveness.[1] It has been shown to decrease the expression of DNMT1, DNMT3a, and DNMT3b, leading to the demethylation and re-expression of genes like GSTP1, BCL2, and CCND2.[1]

-

Combination Therapy: The combination of Hydralazine with other anti-cancer drugs, such as the androgen receptor antagonist enzalutamide, has shown synergistic effects in reducing the malignant features of prostate cancer cells.[2]

-

Enhanced Nanoparticle Delivery: Research has indicated that Hydralazine can promote the penetration of nanoparticles into desmoplastic tumors, which are characterized by a dense stroma that typically limits drug delivery.[3] By acting as a vasodilator, Hydralazine is thought to reduce tumor stroma and alleviate hypoxia, thereby improving the accumulation and penetration of co-administered nanoparticles.[3]

-

Tumor Microenvironment Modulation: Treatment with Hydralazine-loaded liposomes has been shown to alter the immunosuppressive tumor microenvironment, suggesting its potential use in combination with immunotherapy.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies on Hydralazine.

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| Growth Inhibition | DU145 (Prostate Cancer) | Hydralazine | Significant dose and time-dependent inhibition | [1] |

| Apoptosis Induction | LNCaP, DU145 (Prostate Cancer) | Hydralazine | Increased apoptotic rate | [1] |

| Nanoparticle Accumulation | BPD6 (Desmoplastic Melanoma) | Hydralazine-liposome pretreatment followed by DiD-loaded liposomes | Significantly increased nanoparticle accumulation and penetration | [3] |

| Tumor Inhibition | BPD6 (Desmoplastic Melanoma) | Hydralazine-liposome pretreatment followed by Doxorubicin-liposomes (5 mg/kg) | Strong tumor inhibition effect in advanced tumors (>400 mm³) | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Hydralazine-loaded liposomes and in vitro cytotoxicity assays are provided below as examples of methodologies used in the research of Hydralazine for cancer therapy.

Protocol 1: Synthesis of Hydralazine-Loaded Liposomes

This protocol is based on the thin-film hydration method.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Hydralazine hydrochloride

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Extruder with polycarbonate membranes (100 nm pore size)

Methodology:

-

Lipid Film Formation:

-

Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. The molar ratio can be optimized, for example, 55:40:5.

-

Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a solution of Hydralazine hydrochloride in PBS. The concentration of Hydralazine should be optimized based on the desired drug loading.

-

Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size.

-

Perform at least 10-15 passes through the extruder at a temperature above the lipid phase transition temperature.

-

-

Purification:

-

Remove unencapsulated Hydralazine by dialysis against PBS or by using size exclusion chromatography.

-

-

Characterization:

-

Determine the particle size and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the Hydralazine content using a validated analytical method such as high-performance liquid chromatography (HPLC).

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to assess the effect of Hydralazine on the viability of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., DU145, LNCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Hydralazine stock solution (dissolved in sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed the prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of Hydralazine from the stock solution in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of Hydralazine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.